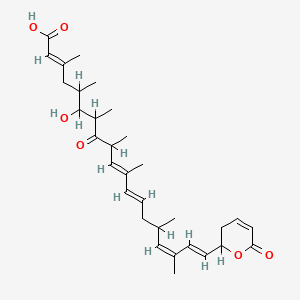

(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid is a natural product found in Streptomyces with data available.

生物活性

The compound (2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties based on available research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C30H50O5

- Molecular Weight : 482.71 g/mol

This compound features multiple double bonds and functional groups that may contribute to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the hydroxy group in this compound suggests potential for scavenging free radicals and reducing oxidative stress. A study on related compounds found that they could mitigate oxidative damage to cellular components by enhancing the activity of endogenous antioxidant enzymes .

Anti-Cancer Potential

There is emerging evidence linking oxidative stress markers such as 8-oxo-deoxyguanosine (8-oxodG) to cancer risk. A nested case-control study demonstrated a positive association between urinary excretion of 8-oxodG and the risk of breast cancer . Given that our compound shares structural similarities with known oxidative stress markers and has potential antioxidant properties, further investigation into its anti-cancer effects is warranted.

Anti-inflammatory Effects

Compounds similar to (2E,10E,...)-6-hydroxy... have shown promise in reducing inflammation. In vitro studies have indicated that such compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation . This suggests that our compound may also possess anti-inflammatory properties.

Case Studies

-

Oxidative Stress and Cancer Risk :

- A study involving postmenopausal women assessed the relationship between oxidative stress markers and breast cancer risk. The findings indicated a significant correlation between elevated levels of 8-oxodG and increased cancer risk .

- This underscores the importance of exploring the biological activity of similar compounds like (2E,...)-6-hydroxy... in cancer prevention.

-

Antioxidant Activity :

- In a comparative analysis of various antioxidants derived from plant sources including those structurally related to our compound, it was observed that certain derivatives significantly reduced reactive oxygen species (ROS) in cellular models . This highlights the potential for our compound to act similarly.

Table 1: Biological Activities of Similar Compounds

| Compound Name | Antioxidant Activity | Anti-cancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | High | Moderate | Low |

| Compound B | Moderate | High | High |

| (2E,...)-6-hydroxy... | Potential | Potential | Potential |

科学研究应用

Anticancer Activity

Leptomycin A is primarily recognized for its potent anticancer properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies:

- Inhibition of Tumor Growth : Research has shown that Leptomycin A effectively inhibits the proliferation of various cancer cell lines. For instance, studies demonstrated that it significantly reduced the viability of HepG2 (liver cancer) and U251 (glioblastoma) cells with IC50 values in the low micromolar range .

- Mechanism of Action : The mechanism involves the disruption of nuclear export processes by inhibiting the exportin 1 protein, leading to the accumulation of tumor suppressor proteins in the nucleus . This action enhances apoptosis in cancer cells.

Cellular Biology Studies

Leptomycin A is utilized in cellular biology to study nuclear transport mechanisms and their implications in diseases.

Applications:

- Nuclear Transport Studies : By blocking nuclear export, researchers can investigate the role of various proteins in cellular signaling pathways and their contributions to diseases like cancer and neurodegeneration .

Potential as a Therapeutic Agent

Given its unique properties, Leptomycin A is being explored as a potential therapeutic agent in combination therapies for more effective cancer treatments.

Insights:

- Combination Therapies : Studies suggest that when used alongside other chemotherapeutic agents, Leptomycin A can enhance therapeutic efficacy by overcoming drug resistance mechanisms in cancer cells .

Biochemical Research

Leptomycin A serves as a valuable tool in biochemical research to elucidate pathways involved in cell cycle regulation and apoptosis.

Research Findings:

- Impact on Signaling Pathways : Leptomycin A has been shown to affect key signaling pathways such as PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .

Comprehensive Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of CDKs leading to apoptosis | Effective against HepG2 and U251 cell lines |

| Cellular Biology | Study of nuclear transport mechanisms | Disruption of nuclear export affects signaling |

| Therapeutic Potential | Combination with other therapies | Enhances efficacy against drug-resistant tumors |

| Biochemical Research | Investigation of apoptosis pathways | Impacts PI3K/AKT and MAPK signaling pathways |

化学反应分析

2.1. Esterification of the Carboxylic Acid

The terminal carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form esters:

RCOOH+R OH→RCOOR +H O

This reaction is common in fatty acid derivatives and could modify the molecule’s lipophilicity.

2.2. Oxidation of Polyunsaturated Chains

The double bonds (e.g., 2E,10E) are susceptible to oxidation, yielding epoxides or hydroperoxides:

C C+O →C O C epoxidation

This pathway is typical for polyunsaturated fatty acids and may influence the compound’s stability .

2.3. Hydroxylation at C-6

The hydroxyl group (C-6) can undergo acetylation:

R OH+Ac O→R OAc+HAc

or oxidation to a ketone:

R OH→R O via oxidizing agents like KMnO

These modifications could alter the molecule’s polarity and biological activity.

2.4. Dihydropyran Ring Reactions

The pyran ring may undergo:

-

Oxidation : Converting the 6-oxo group to a carboxylic acid.

-

Substitution : At the 2-position, potentially introducing new functional groups.

Stereochemical Considerations

The mixed E/Z configurations (e.g., 16Z) influence the molecule’s geometry and reactivity:

-

E double bonds (e.g., 2E,10E) are more stable due to reduced steric hindrance.

-

Z configuration (16Z) creates localized strain, potentially affecting reaction kinetics.

Biochemical Interactions

Leptomycin A is described as an antifungal agent and bacterial metabolite . Its biochemical role may involve:

-

Inhibition of CRM1 : A nuclear export receptor, as observed in other leptomycins.

-

Antimicrobial activity : Targeting fungal or bacterial enzymes via its polyunsaturated chains or pyran ring .

Stability and Degradation

属性

分子式 |

C31H44O6 |

|---|---|

分子量 |

512.7 g/mol |

IUPAC 名称 |

(2E,10E,12E,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33)/b11-8+,15-14+,21-17+,22-16-,23-19+ |

InChI 键 |

SGYKTDIJCLHSET-NWZXVSNHSA-N |

SMILES |

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |

手性 SMILES |

CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C(/C)\C=C\C1CC=CC(=O)O1 |

规范 SMILES |

CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |

同义词 |

anguinomycin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。